Cas no 1070880-12-4 (6-chloro-8-methyl-2-propyl-1h-quinolin-4-one)
1070880-12-4 structure
Product Name:6-chloro-8-methyl-2-propyl-1h-quinolin-4-one
Numero CAS:1070880-12-4
MF:C13H14ClNO
MW:235.709362506866
CID:1185732
PubChem ID:39346204
Update Time:2025-05-26
6-chloro-8-methyl-2-propyl-1h-quinolin-4-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-chloro-8-methyl-2-propyl-1h-quinolin-4-one
- ZINC32099929
- AKOS009867122
- 6-Chloro-4-hydroxy-8-methyl-2-propylquinoline
- 6-Chloro-4-hydroxy-8-methyl-2-propylquinoline;
- DTXSID20653754
- 6-chloro-8-methyl-2-propylquinolin-4-ol
- MFCD11505271
- 6-Chloro-8-methyl-2-propylquinolin-4(1H)-one
- 1070880-12-4
-
- Inchi: 1S/C13H14ClNO/c1-3-4-10-7-12(16)11-6-9(14)5-8(2)13(11)15-10/h5-7H,3-4H2,1-2H3,(H,15,16)
- Chiave InChI: UJKVPPKHEIKNLN-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(C)C2=C(C=1)C(C=C(CCC)N2)=O
Proprietà calcolate
- Massa esatta: 235.07600
- Massa monoisotopica: 235.0763918g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 313
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 29.1Ų
Proprietà sperimentali
- PSA: 33.12000
- LogP: 3.85470
6-chloro-8-methyl-2-propyl-1h-quinolin-4-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-291290-250 mg |
6-Chloro-8-methyl-2-propyl-4-quinolinol, |
1070880-12-4 | 250MG |
¥1,128.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291290A-500 mg |
6-Chloro-8-methyl-2-propyl-4-quinolinol, |
1070880-12-4 | 500MG |
¥1,880.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291290-250mg |
6-Chloro-8-methyl-2-propyl-4-quinolinol, |
1070880-12-4 | 250mg |
¥1128.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291290A-500mg |
6-Chloro-8-methyl-2-propyl-4-quinolinol, |
1070880-12-4 | 500mg |
¥1880.00 | 2023-09-05 |
6-chloro-8-methyl-2-propyl-1h-quinolin-4-one Letteratura correlata
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
1070880-12-4 (6-chloro-8-methyl-2-propyl-1h-quinolin-4-one) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti